Azetidine,3-[2-(trifluoromethoxy)phenoxy]-
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Overview
Description
3-[2-(trifluoromethoxy)phenoxy]azetidine is an organic compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . This compound features a trifluoromethoxy group attached to a phenoxy ring, which is further connected to an azetidine ring. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, making it a valuable moiety in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3-[2-(trifluoromethoxy)phenoxy]azetidine typically involves the reaction of 2-(trifluoromethoxy)phenol with azetidine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-[2-(trifluoromethoxy)phenoxy]azetidine undergoes various chemical reactions, including:
Scientific Research Applications
3-[2-(trifluoromethoxy)phenoxy]azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(trifluoromethoxy)phenoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-[2-(trifluoromethoxy)phenoxy]azetidine can be compared with other similar compounds, such as:
3-[2-(trifluoromethyl)phenoxy]azetidine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, resulting in different chemical and physical properties.
2-(trifluoromethoxy)phenol: A precursor in the synthesis of 3-[2-(trifluoromethoxy)phenoxy]azetidine, it shares similar reactivity but lacks the azetidine ring.
The uniqueness of 3-[2-(trifluoromethoxy)phenoxy]azetidine lies in its combination of the trifluoromethoxy group and the azetidine ring, which imparts distinct properties and reactivity compared to other related compounds .
Properties
Molecular Formula |
C10H10F3NO2 |
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Molecular Weight |
233.19 g/mol |
IUPAC Name |
3-[2-(trifluoromethoxy)phenoxy]azetidine |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)16-9-4-2-1-3-8(9)15-7-5-14-6-7/h1-4,7,14H,5-6H2 |
InChI Key |
NFLNWNJTFUWOGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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